molecular formula C10H15NO2 B1636318 4-(3-Methoxypropoxy)aniline CAS No. 100131-95-1

4-(3-Methoxypropoxy)aniline

Cat. No.: B1636318
CAS No.: 100131-95-1
M. Wt: 181.23 g/mol
InChI Key: SXCYAPQCVXWDLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methoxypropoxy)aniline is an organic compound with the chemical formula C10H15NO2. It is a white to light yellow crystalline powder that is soluble in organic solvents. This compound is primarily used in research and development, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxypropoxy)aniline typically involves the reaction of aniline with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxypropoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Alkylated or acylated aniline derivatives

Scientific Research Applications

4-(3-Methoxypropoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 4-(3-Methoxypropoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyaniline: Similar structure but lacks the propoxy group.

    4-(2-Methoxyethoxy)aniline: Similar structure but has a shorter ethoxy chain instead of the propoxy group.

    4-(3-Ethoxypropoxy)aniline: Similar structure but has an ethoxy group instead of a methoxy group.

Uniqueness

4-(3-Methoxypropoxy)aniline is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-(3-methoxypropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCYAPQCVXWDLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methoxypropoxy)aniline
Reactant of Route 2
Reactant of Route 2
4-(3-Methoxypropoxy)aniline
Reactant of Route 3
Reactant of Route 3
4-(3-Methoxypropoxy)aniline
Reactant of Route 4
Reactant of Route 4
4-(3-Methoxypropoxy)aniline
Reactant of Route 5
Reactant of Route 5
4-(3-Methoxypropoxy)aniline
Reactant of Route 6
Reactant of Route 6
4-(3-Methoxypropoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.